4'-Aminobiphenyl-2-carboxylic acid
Overview
Description
4’-Aminobiphenyl-2-carboxylic acid is an organic compound with the molecular formula C13H11NO2. It is a derivative of biphenyl, featuring an amino group at the 4’ position and a carboxylic acid group at the 2 position. This compound is primarily used in scientific research, particularly in the fields of chemistry and biology .
Mechanism of Action
Target of Action
It is known to be used in proteomics research , suggesting that it may interact with proteins or other biomolecules.
Biochemical Pathways
As a compound used in proteomics research , it may influence protein-related pathways, but further studies are required to confirm this.
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4’-Aminobiphenyl-2-carboxylic acid is currently lacking in the literature . These properties are crucial for understanding the bioavailability of the compound.
Result of Action
Given its use in proteomics research , it may have effects on protein expression or function, but this needs to be confirmed through further studies.
Biochemical Analysis
Cellular Effects
It is known that 4-Aminobiphenyl, a related compound, is a major etiological agent of human bladder cancer, and its metabolites are able to form DNA adducts that may induce mutation and initiate bladder carcinogenesis .
Molecular Mechanism
4-Aminobiphenyl, a related compound, causes DNA damage, which is thought to be mediated by the formation of DNA adducts . In this process, 4-aminobiphenyl is oxidized in the liver to give the N-hydroxy derivative by a cytochrome P450 isozyme .
Dosage Effects in Animal Models
It is known that oral exposure to 4-Aminobiphenyl, a related compound, caused urinary-bladder cancer in mice, rabbits, and dogs .
Metabolic Pathways
4-Aminobiphenyl, a related compound, is known to cause genetic damage in several test systems, including mutations in bacteria and in cultured human and other mammalian cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Aminobiphenyl-2-carboxylic acid typically involves the nitration of biphenyl to produce 4-nitrobiphenyl, followed by reduction to yield 4-aminobiphenyl. The final step involves carboxylation to introduce the carboxylic acid group at the 2 position .
Industrial Production Methods: Industrial production methods for 4’-Aminobiphenyl-2-carboxylic acid are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 4’-Aminobiphenyl-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in electrophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens or sulfonyl chlorides
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted biphenyl derivatives
Scientific Research Applications
4’-Aminobiphenyl-2-carboxylic acid is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
4-Aminobiphenyl: Lacks the carboxylic acid group, making it less versatile in certain chemical reactions.
2-Aminobiphenyl: Has the amino group at the 2 position, resulting in different reactivity and applications.
4-Nitrobiphenyl: Contains a nitro group instead of an amino group, leading to different chemical properties and uses
Biological Activity
4'-Aminobiphenyl-2-carboxylic acid, a compound of significant interest in biochemical research, is primarily recognized for its biological activity related to mutagenicity and carcinogenicity. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a biphenyl structure with an amino group at the para position and a carboxylic acid group at the ortho position. Its molecular formula is with a molecular weight of 215.23 g/mol. The presence of both the amino and carboxylic acid groups allows for various interactions with biological macromolecules, influencing its activity.
The biological activity of this compound is primarily linked to its ability to form reactive intermediates that interact with DNA. The mechanism of action involves:
- Metabolic Activation : The compound undergoes N-hydroxylation via cytochrome P450 enzymes, leading to the formation of reactive electrophiles.
- DNA Interaction : These electrophiles can bind covalently to DNA, particularly to deoxyguanosine residues, resulting in mutations that may lead to cancer development .
- Carcinogenic Effects : Studies indicate that exposure to this compound is associated with increased rates of bladder cancer in humans and other species due to its genotoxic properties .
Biological Activity and Genotoxicity
Research has demonstrated that this compound exhibits significant genotoxicity, as evidenced by various studies:
- In Vitro Studies : Experiments using bacterial strains such as TA98 and TA100 have shown that the compound can induce mutations, particularly when metabolic activation is involved .
- In Vivo Studies : Chromosomal aberration assays in mice have confirmed the genotoxic potential of this compound, indicating that it can cause structural changes in chromosomes following administration .
Table 1: Summary of Genotoxicity Studies
Study Type | Organism | Findings |
---|---|---|
In Vitro | Bacteria (TA98/TA100) | Induces mutations with metabolic activation |
In Vivo | Mice | Causes chromosomal aberrations in bone marrow cells |
Case Studies
Several epidemiological studies have highlighted the carcinogenic effects of this compound:
- Occupational Exposure : A study involving workers in a chemical plant manufacturing this compound revealed that approximately 11% developed bladder tumors after prolonged exposure (1.5 to 19 years) .
- Animal Models : Long-term exposure studies in BALB/c mice demonstrated dose-dependent increases in bladder carcinoma and other tumors, reinforcing the compound's carcinogenic profile .
Properties
IUPAC Name |
2-(4-aminophenyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c14-10-7-5-9(6-8-10)11-3-1-2-4-12(11)13(15)16/h1-8H,14H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHTPJFVSTBGVFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60346370 | |
Record name | 4'-aminobiphenyl-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60346370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25829-61-2 | |
Record name | 4'-aminobiphenyl-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60346370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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